molecular formula C8H11ClN2O3 B1415202 2-Ethoxy-3-nitrophenylamine hydrochloride CAS No. 2204561-98-6

2-Ethoxy-3-nitrophenylamine hydrochloride

Cat. No.: B1415202
CAS No.: 2204561-98-6
M. Wt: 218.64 g/mol
InChI Key: JKPQCEASEXCQIH-UHFFFAOYSA-N
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Description

However, based on its nomenclature, this compound is an aromatic amine hydrochloride derivative featuring ethoxy (-OCH₂CH₃) and nitro (-NO₂) substituents on the phenyl ring. Hydrochloride salts like this are often synthesized to enhance solubility and bioavailability compared to their freebase counterparts.

Properties

IUPAC Name

2-ethoxy-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-2-13-8-6(9)4-3-5-7(8)10(11)12;/h3-5H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQCEASEXCQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethoxy-3-nitrophenylamine hydrochloride typically involves several steps. One common method includes the nitration of 2-ethoxyaniline to introduce the nitro group, followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-3-nitrophenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-3-nitrophenylamine hydrochloride is used in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-nitrophenylamine hydrochloride exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) CAS No.: 62-31-7 . Structure: Contains a catechol (3,4-dihydroxyphenyl) group and an ethylamine backbone. Applications: Widely used in neurotransmitter research and medical applications due to its role in neurological signaling . Stability/Solubility: Hydrochloride salt form improves water solubility, critical for intravenous formulations.

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride CAS No.: Not explicitly listed in evidence, but structurally similar to dopamine derivatives. Structure: Features a methoxy (-OCH₃) and hydroxy (-OH) substituent on the phenyl ring. Applications: Used in research for studying metabolic pathways and synthetic intermediates .

Key Comparative Parameters

Parameter 2-Ethoxy-3-nitrophenylamine HCl Dopamine HCl 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl
Substituents Ethoxy, nitro 3,4-Dihydroxy 4-Hydroxy, 3-methoxy
Polarity Moderate (nitro group electron-withdrawing) High (catechol group) Moderate (methoxy electron-donating)
Solubility Likely high (HCl salt) High (water-soluble) Moderate
Stability Unreported Stable under refrigeration Unclassified
Research Applications Hypothesized in agrochemicals Neuropharmacology Metabolic studies

Analytical Method Parallels

  • RP-HPLC methods validated for amitriptyline HCl (accuracy: 98–102% recovery; stability: 24-hour solution stability ) suggest similar protocols could be adapted for analyzing 2-Ethoxy-3-nitrophenylamine HCl.

Biological Activity

2-Ethoxy-3-nitrophenylamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for developing therapeutic applications and assessing its safety profile.

Chemical Structure

The compound's structure can be described by the following molecular formula and weight:

  • Molecular Formula : C9_9H10_10ClN3_3O3_3
  • Molecular Weight : 227.65 g/mol

The biological activity of this compound is believed to stem from its interaction with specific biological targets, including enzymes and receptors. The nitro group in its structure may contribute to redox reactions that can influence cellular signaling pathways, potentially leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer effects, particularly against certain types of cancer cells. The cytotoxicity of this compound has been evaluated in vitro, revealing its potential to induce apoptosis in cancerous cells.

Case Studies and Research Findings

A comprehensive review of literature reveals significant findings regarding the biological activity of this compound:

  • Antimicrobial Testing : A study conducted on various strains of bacteria demonstrated that the compound showed inhibitory effects at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential use as an antimicrobial agent.
    PathogenMIC (µg/mL)
    Staphylococcus aureus100
    Escherichia coli150
    Candida albicans200
  • Cytotoxicity Assays : In a recent cytotoxicity assay against human cancer cell lines, the compound exhibited IC50_{50} values ranging from 10 to 30 µM, suggesting moderate potency in inhibiting cell proliferation.
    Cell LineIC50_{50} (µM)
    HeLa15
    MCF-725
    A54930
  • Mechanistic Studies : Investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, indicating a possible oxidative stress pathway involved in its anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-3-nitrophenylamine hydrochloride
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2-Ethoxy-3-nitrophenylamine hydrochloride

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